molecular formula C16H13BrN4OS2 B11453294 N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11453294
M. Wt: 421.3 g/mol
InChI Key: FKNBVTGSPPUSHN-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a brominated precursor with a thiourea derivative under acidic conditions.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a pyrimidine halide in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(5-fluoro-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(5-iodo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom may enhance its ability to participate in halogen bonding interactions, potentially leading to unique biological effects.

Properties

Molecular Formula

C16H13BrN4OS2

Molecular Weight

421.3 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H13BrN4OS2/c1-10-7-12(11-5-3-2-4-6-11)20-16(19-10)23-9-14(22)21-15-18-8-13(17)24-15/h2-8H,9H2,1H3,(H,18,21,22)

InChI Key

FKNBVTGSPPUSHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)Br)C3=CC=CC=C3

Origin of Product

United States

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